1-Diazo-3,3-dimethyl-2-butanone
CAS No.: 6832-15-1
Cat. No.: VC14308392
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6832-15-1 |
---|---|
Molecular Formula | C6H10N2O |
Molecular Weight | 126.16 g/mol |
IUPAC Name | 1-diazo-3,3-dimethylbutan-2-one |
Standard InChI | InChI=1S/C6H10N2O/c1-6(2,3)5(9)4-8-7/h4H,1-3H3 |
Standard InChI Key | IMBUVEMJUKQLQA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=O)C=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
1-Diazo-3,3-dimethyl-2-butanone has the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . Its IUPAC name, 1-diazo-3,3-dimethylbutan-2-one, reflects a ketone functional group adjacent to a diazo moiety (–N₂⁺=N⁻). The compound’s SMILES string, CC(C)(C)C(=O)C=[N+]=[N-], highlights the conjugated system between the carbonyl and diazo groups .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 6832-15-1 | |
InChI Key | IMBUVEMJUKQLQA-UHFFFAOYSA-N | |
Molecular Formula | C₆H₁₀N₂O | |
Monoisotopic Mass | 126.089 g/mol |
Structural Analysis
The diazo group’s electron-withdrawing nature induces polarization in the carbonyl group, enhancing electrophilicity at the α-carbon . X-ray crystallography of analogous diazo ketones reveals planar geometry at the diazo moiety, with bond lengths consistent with partial double-bond character (N–N: ~1.23 Å) .
Synthesis and Production
Modern Catalytic Approaches
A 2025 patent (CN101289376A) describes a gas-phase decarboxylation route using pivalic acid (trimethylacetic acid) and acetic acid over rare earth catalysts (Ce, Nd, La/Al₂O₃) at 380–400°C . While optimized for pinacolone production, this method’s intermediates may include diazo derivatives under modified conditions .
Table 2: Synthesis Conditions
Parameter | Value | Catalyst | Yield |
---|---|---|---|
Temperature | 380–400°C | Ce/Al₂O₃ | >95% sel. |
Pressure | Atmospheric | La/Al₂O₃ | 85% conv. |
Molar Ratio (Acid:H₂O) | 1:1:3 to 1:1.4:3 | Nd/Al₂O₃ | <5% byprod. |
Reactivity and Mechanistic Insights
Thermal and Catalytic Decomposition
Under heat (80–120°C), 1-diazo-3,3-dimethyl-2-butanone undergoes nitrogen extrusion to form a vinyl cation intermediate, which participates in C–H insertion or Wagner-Meerwein rearrangements . For example, in cyclohexane, this yields 3,3-dimethyl-2-cyclohexylbutan-2-one via intramolecular hydride shift .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol generates a carbene intermediate, leading to O–H insertion products (e.g., methyl 3,3-dimethyl-2-methoxybutanoate) with >70% efficiency . Competing pathways include [2+1] cycloadditions with alkenes.
Applications in Organic Synthesis
Heterocycle Construction
The compound serves as a linchpin in synthesizing triazole fungicides (e.g., triadimefon) via Huisgen cycloaddition with acetylenes . Its diazo group enables rhodium-catalyzed cyclopropanations, forming strained rings for natural product synthesis .
Polymer Chemistry
Copolymers incorporating diazo ketone units exhibit photo-crosslinking behavior, enabling applications in lithographic resins . Thermal decomposition post-polymerization introduces ketone functionalities for further derivatization.
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